molecular formula C11H13NO2 B11806644 4-((2R)Pyrrolidin-2-yl)benzoic acid

4-((2R)Pyrrolidin-2-yl)benzoic acid

Cat. No.: B11806644
M. Wt: 191.23 g/mol
InChI Key: AVXHPPWBIQGVBK-SNVBAGLBSA-N
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Description

4-((2R)Pyrrolidin-2-yl)benzoic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-[(2R)-pyrrolidin-2-yl]benzoic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2,(H,13,14)/t10-/m1/s1

InChI Key

AVXHPPWBIQGVBK-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Significance of the 4 2r Pyrrolidin 2 Yl Benzoic Acid Framework in Organic Synthesis

The 4-((2R)-Pyrrolidin-2-yl)benzoic acid framework represents a unique combination of a chiral pyrrolidine (B122466) ring and a benzoic acid moiety. This specific arrangement of functional groups suggests significant potential in various areas of organic synthesis, particularly in asymmetric catalysis. The pyrrolidine ring, with its defined stereochemistry at the C2 position, can act as a chiral auxiliary or as the core of a chiral ligand or organocatalyst. The benzoic acid group, on the other hand, can serve as a handle for further functionalization, a directing group in catalytic reactions, or contribute to the electronic properties of the molecule.

While specific research focusing exclusively on 4-((2R)-Pyrrolidin-2-yl)benzoic acid is limited, the significance of this framework can be inferred from studies on structurally related compounds. For instance, chiral pyrrolidine derivatives are widely used as organocatalysts in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. nih.gov The presence of a carboxylic acid group, as seen in the seminal work with proline, can be crucial for the catalytic cycle, often participating in hydrogen bonding to activate substrates and control stereoselectivity. nih.gov

The table below illustrates the application of a related bifunctional pyrrolidine organocatalyst in the asymmetric Michael addition, highlighting the potential catalytic role of the 4-((2R)-Pyrrolidin-2-yl)benzoic acid framework.

Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins using a Bifunctional Pyrrolidine Organocatalyst

Entry Ketone Nitroolefin Co-catalyst Yield (%) Diastereomeric Ratio (syn:anti) Enantiomeric Excess (ee, %)
1 Cyclohexanone trans-β-Nitrostyrene Benzoic Acid >99 95:5 98
2 Acetone trans-β-Nitrostyrene Benzoic Acid 95 - 92
3 Cyclopentanone trans-β-Nitrostyrene Benzoic Acid 98 96:4 97

Data derived from a study on a related bifunctional 2-amino-pyridine pyrrolidine organocatalyst. nih.gov

Overview of Research Trajectories for Chiral Pyrrolidine Derivatives

Research into chiral pyrrolidine (B122466) derivatives has followed a dynamic trajectory, evolving from simple, naturally occurring compounds to highly sophisticated, rationally designed molecules. The journey began with the recognition of the catalytic potential of the amino acid L-proline. nih.gov Early studies demonstrated that proline could effectively catalyze asymmetric aldol (B89426) reactions, a discovery that ignited the field of organocatalysis. nih.gov

Following these initial breakthroughs, research efforts expanded to modify the proline scaffold to enhance its catalytic efficiency and broaden its applicability. This led to the development of a vast library of proline-based organocatalysts with diverse structural features. nih.gov Key modifications included the introduction of bulky substituents to enhance stereocontrol, the incorporation of additional functional groups to enable bifunctional catalysis, and the attachment of the pyrrolidine core to solid supports for easier catalyst recovery and recycling. nih.gov

More recent research has focused on the development of highly specialized chiral pyrrolidine derivatives for specific applications. This includes the design of catalysts for challenging transformations, such as the asymmetric synthesis of complex natural products and pharmaceuticals. nih.gov The use of computational tools has become increasingly prevalent in this area, allowing for the rational design of catalysts with optimized properties. nih.gov Furthermore, the integration of pyrrolidine scaffolds into more complex systems, such as metal-organic frameworks and polymers, is an active area of investigation.

Historical Context of Pyrrolidine Benzoic Acid Conjugates in Academic Inquiry

Enantioselective Synthesis Approaches

The generation of a single enantiomer of 4-(pyrrolidin-2-yl)benzoic acid can be achieved through several enantioselective strategies, which aim to either directly form the desired (R)-enantiomer or separate it from a racemic mixture.

Direct Synthetic Routes

Direct synthetic routes to 4-((2R)-pyrrolidin-2-yl)benzoic acid often employ biocatalytic methods, which are renowned for their high enantioselectivity. Enzymes such as imine reductases (IREDs) and transaminases have been successfully utilized to synthesize chiral 2-aryl-substituted pyrrolidines.

One prominent approach involves the use of stereocomplementary IREDs. nih.gov These enzymes catalyze the reduction of cyclic imines, such as 2-aryl-substituted Δ¹-pyrrolines, to the corresponding pyrrolidines with high enantiomeric excess. For instance, an (R)-selective IRED can reduce the corresponding 2-(4-carboxyphenyl)-Δ¹-pyrroline precursor to yield 4-((2R)-pyrrolidin-2-yl)benzoic acid directly with excellent enantioselectivity (>99% ee) and in good yields (60-80%). nih.gov This biocatalytic reduction represents a highly efficient and direct pathway to the target molecule.

Similarly, transaminase-triggered cyclizations offer another direct route. acs.org This method starts from commercially available ω-chloroketones. A transaminase enzyme catalyzes the stereoselective amination of the ketone, and the resulting intermediate spontaneously cyclizes to form the 2-substituted pyrrolidine. By selecting the appropriate transaminase, either the (R)- or (S)-enantiomer can be obtained with high enantioselectivity (>95% ee). acs.org

Multi-step Synthetic Strategies Utilizing Advanced Intermediates

Multi-step syntheses provide access to 4-((2R)-pyrrolidin-2-yl)benzoic acid through the construction of the chiral pyrrolidine ring from acyclic precursors or by modifying existing chiral templates. These strategies often involve the use of advanced intermediates to control the stereochemistry.

A common strategy begins with a chiral starting material, such as L-proline or pyroglutamic acid, which already possesses the desired stereocenter. The synthesis then involves the introduction of the 4-carboxyphenyl group at the 2-position. This can be achieved through various cross-coupling reactions or by nucleophilic substitution on a suitably activated proline derivative.

Another approach is the asymmetric lithiation of N-Boc-pyrrolidine. nih.gov In this method, N-Boc-pyrrolidine is deprotonated enantioselectively using a chiral ligand, such as (-)-sparteine, complexed with sec-butyllithium. The resulting configurationally stable lithiated species can then react with an electrophile containing the 4-carboxybenzoyl moiety to yield the desired 2-substituted pyrrolidine with good enantioselectivity. nih.gov

Furthermore, asymmetric cycloaddition reactions can be employed to construct the pyrrolidine ring with control over the stereochemistry. For example, the [3+2] cycloaddition of azomethine ylides with dipolarophiles can generate highly substituted pyrrolidines. researchgate.net The stereochemical outcome can be directed by using a chiral catalyst or a chiral auxiliary. Subsequent functional group manipulations can then lead to the final target compound.

Chiral Resolution Techniques

Chiral resolution is a classical method to obtain enantiomerically pure compounds from a racemic mixture. This is typically achieved by separating diastereomeric derivatives or through chiral chromatography.

Diastereomeric salt formation is a widely used technique for the resolution of racemic acids or bases. researchgate.net In the case of racemic 4-(pyrrolidin-2-yl)benzoic acid, a chiral resolving agent, which is a single enantiomer of a chiral base, is added to the racemic acid. This reaction forms two diastereomeric salts.

Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. researchgate.net Once a single diastereomer is isolated, the chiral resolving agent is removed by treatment with an acid or base, yielding the enantiomerically enriched 4-(pyrrolidin-2-yl)benzoic acid. The choice of the resolving agent and the crystallization solvent are crucial for the efficiency of the separation. For example, chiral amines like (R)- or (S)-1-phenylethylamine have been successfully used to resolve similar racemic acids. nih.gov

Table 1: Common Chiral Resolving Agents for Racemic Acids

Resolving AgentType
(R)-(+)-1-PhenylethylamineChiral Amine
(S)-(-)-1-PhenylethylamineChiral Amine
BrucineAlkaloid
StrychnineAlkaloid
(1R,2R)-(-)-PseudoephedrineAmino Alcohol

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The CSP is typically composed of a chiral selector immobilized on a solid support, such as silica (B1680970) gel.

For the enantiomeric enrichment of 4-(pyrrolidin-2-yl)benzoic acid, a solution of the racemic mixture is passed through an HPLC column packed with a suitable CSP. The two enantiomers will have different retention times, allowing for their separation and collection as individual fractions. The enantiomeric excess of the collected fractions can be determined by analytical chiral HPLC. researchgate.net This method offers high resolution and can be used for both small-scale and large-scale separations.

Table 2: Examples of Chiral Stationary Phases for HPLC

CSP TypeChiral Selector Example
Polysaccharide-basedCellulose or amylose (B160209) derivatives
Pirkle-type(R,R)-Whelk-O 1
Protein-basedBovine serum albumin (BSA)
Macrocyclic antibioticTeicoplanin

Catalytic Strategies in Stereocontrolled Synthesis

Catalytic strategies are at the forefront of modern asymmetric synthesis, offering efficient routes to enantiomerically pure compounds. These methods utilize small amounts of a chiral catalyst to generate large quantities of the desired product with high stereocontrol.

As mentioned in section 2.1.1, biocatalysis with enzymes like imine reductases and transaminases is a prime example of a catalytic strategy for the synthesis of 4-((2R)-pyrrolidin-2-yl)benzoic acid. nih.govacs.org These enzymatic reactions are highly specific and can provide the target compound with near-perfect enantioselectivity under mild reaction conditions.

Organocatalysis also presents a powerful tool for the stereocontrolled synthesis of pyrrolidine derivatives. Chiral proline and its derivatives are often used as organocatalysts in various asymmetric transformations. nih.govmdpi.com For instance, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated system, catalyzed by a chiral pyrrolidine-based catalyst, can establish the key stereocenter. Subsequent cyclization and functional group modifications would lead to the desired 2-aryl-substituted pyrrolidine.

Transition metal catalysis is another important strategy. Asymmetric hydrogenation of a pyrrole (B145914) precursor bearing a 4-carboxybenzoyl group, using a chiral transition metal complex (e.g., with a Rhodium or Ruthenium catalyst and a chiral phosphine (B1218219) ligand), can produce the desired enantiomer of 4-(pyrrolidin-2-yl)benzoic acid with high enantioselectivity. The modularity of these catalysts allows for fine-tuning to optimize the reaction for a specific substrate.

Asymmetric Organocatalysis with Pyrrolidine Derivatives

Asymmetric organocatalysis has become a powerful tool for the synthesis of complex chiral molecules. mdpi.comnih.gov Proline and its derivatives are particularly effective organocatalysts due to their rigid ring structure and the presence of both a secondary amine and a carboxylic acid, which can participate in various catalytic cycles. organic-chemistry.orgyoutube.com

One of the key strategies for synthesizing chiral pyrrolidines is the [3+2] cycloaddition reaction. For instance, the use of diarylprolinol silyl (B83357) ethers as organocatalysts in reactions between aldehydes and other substrates can produce chiral adducts with high yields and enantioselectivities. nih.gov These catalysts, often used at a 10 mol% loading with a co-catalyst like benzoic acid, facilitate the construction of the pyrrolidine ring with precise stereochemical control. nih.gov Another approach involves the multi-component tandem [2+2+1] annulation reaction of an aldehyde, glycine (B1666218) ester hydrochloride, and benzoylacetonitrile, catalyzed by a bifunctional chiral squaramide, to yield highly substituted 2-pyrrolines, which are precursors to pyrrolidines. sci-hub.se

Table 1: Examples of Asymmetric Organocatalytic Reactions for Pyrrolidine Synthesis

CatalystReactantsProduct TypeYieldEnantiomeric Excess (ee)Reference
Diarylprolinol silyl etherAldehyde, Nitro-alkeneSubstituted Proline DerivativeExcellentHigh nih.gov
trans-4,5-Methano-L-proline2-Nitroalkanes, 2-CycloalkenonesConjugate Addition ProductExcellent>99% organic-chemistry.org
Chiral Pyrrolidine DerivativeDiethyl N-acetylaminomalonate, α,β-Unsaturated AldehydesN-Boc-proline DiastereoisomersGoodHigh (after resolution) nih.gov
Bifunctional Chiral SquaramideAldehyde, Glycine ester, BenzoylacetonitrileFunctionalized 2-PyrrolineUp to 78%94:6 er sci-hub.se

Enzyme-Mediated Chiral Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can be used for the kinetic resolution of racemic mixtures or for the direct asymmetric synthesis of a target molecule. For instance, peptidyl-prolyl-cis/trans-isomerases (PPIases) are a class of enzymes that catalyze the isomerization of the peptide bond preceding a proline residue, a key step in protein folding. sigmaaldrich.com This enzymatic activity highlights the potential for using enzymes to control the stereochemistry around the pyrrolidine ring.

In a novel approach, engineered heme enzymes, such as P411 variants, have been used to catalyze the intramolecular C(sp3)–H amination of organic azides to construct chiral pyrrolidines. acs.org This "new-to-nature" biocatalysis can produce pyrrolidines with moderate to good efficiency and high enantiomeric ratios (up to 99:1 er). acs.org Another enzymatic strategy involves the use of carboxypeptidase Y, which can catalyze the formation of a C-terminal proline amide, demonstrating the utility of enzymes in modifying proline-containing structures. google.com

Table 2: Enzyme-Mediated Synthesis of Chiral Pyrrolidines and Derivatives

EnzymeReaction TypeSubstrateProductSelectivityReference
Engineered P411 VariantIntramolecular C(sp3)–H AminationOrganic AzideChiral PyrrolidineUp to 99:1 er acs.org
Carboxypeptidase YAmide FormationPeptide with C-terminal Prolyl-XPeptide with C-terminal Proline AmideSubstrate-dependent google.com
Peptidyl-prolyl-cis/trans-isomerase (PPIase)IsomerizationPeptide with Xaa-Pro bondIsomerized PeptideHigh sigmaaldrich.com

Derivatization and Functionalization during Synthesis

The functional groups of 4-((2R)-pyrrolidin-2-yl)benzoic acid, namely the secondary amine, the carboxylic acid, and the aromatic ring, offer multiple sites for derivatization.

The carboxylic acid group of proline and its analogs can be readily esterified. A classic method involves suspending the amino acid in an alcohol, such as methanol (B129727) or ethanol, and bubbling dry HCl gas through the mixture. sciencemadness.org This Fischer esterification method typically results in good yields of the corresponding ester hydrochloride. sciencemadness.org Alternatively, the carboxylic acid can be converted to an acid chloride using thionyl chloride, which is then reacted with the desired alcohol to form the ester. researchgate.net

The formation of an amide bond is a fundamental transformation in peptide chemistry. The carboxylic acid of a proline derivative can be coupled with an amine using standard peptide coupling reagents. nih.gov Conversely, the secondary amine of the pyrrolidine ring can react with a carboxylic acid to form a tertiary amide. sigmaaldrich.com Proline's unique structure, where the secondary amine forms a tertiary amide in a peptide chain, influences the local conformation by preventing hydrogen bond donation and restricting the flexibility of the peptide backbone. nih.gov The rate of peptide bond formation involving proline can be slower compared to other amino acids due to the steric hindrance of the N-alkyl group. nih.gov

Selective reduction of the carboxylic acid group in a proline derivative can be challenging. Strong reducing agents like LiAlH4 tend to reduce the amide group of pyroglutamic acid (a proline precursor) to yield prolinol. uni-stuttgart.de However, catalytic hydrogenation (e.g., with Pd/C) of a 5,5-dichloro-1-(chlorocarbonyl)proline ester derivative has been shown to yield the corresponding proline ester. uni-stuttgart.de

Oxidation strategies can be employed to introduce functionality. For example, N-chlorination of proline methyl ester followed by dehydrochlorination can generate an imine intermediate, which can then be further functionalized. nih.gov Proline itself has also been shown to act as a reducing agent in the dehydroxylation of α-ketols. rsc.org

The aromatic ring of 4-((2R)-pyrrolidin-2-yl)benzoic acid is susceptible to electrophilic aromatic substitution, but nucleophilic aromatic substitution is also possible if the ring is appropriately activated with electron-withdrawing groups. For the pyrrolidine ring, nucleophilic substitution can be achieved by first creating a good leaving group. For instance, the hydroxyl group of hydroxyproline (B1673980) can be converted into a sulfonate, which can then be displaced by various nucleophiles in an SN2 reaction. nih.govnih.gov This approach allows for the introduction of a wide range of functional groups at the 4-position of the pyrrolidine ring with stereochemical control. nih.govnih.gov

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

The optimization of a synthetic process and its subsequent scale-up are critical stages in chemical development, aiming to improve efficiency, reduce costs, and ensure safety and reproducibility. For a hypothetical synthesis of 4-((2R)-Pyrrolidin-2-yl)benzoic acid, several key areas would be of focus. It is important to note that the following considerations are based on general principles of process chemistry, as a specific route for this compound is not publicly detailed.

A likely synthetic strategy would involve the coupling of a protected (2R)-pyrrolidine derivative with a 4-substituted benzoic acid precursor, such as a halobenzoic acid or a boronic acid derivative, via a cross-coupling reaction like the Suzuki-Miyaura coupling. Another plausible approach could be the asymmetric hydrogenation of a pyrrole-substituted benzoic acid.

Key Optimization Parameters for a Hypothetical Synthesis:

ParameterConsiderations for OptimizationPotential Impact on Scale-Up
Catalyst System Screening of various palladium catalysts and ligands for cross-coupling reactions to maximize yield and turnover number. For asymmetric hydrogenation, evaluation of different chiral catalysts and ligands is crucial for enantioselectivity.Catalyst cost, availability, and efficiency at low loadings are major factors. Air- and moisture-sensitivity of catalysts can necessitate specialized equipment.
Solvent Selection Evaluation of solvent effects on reaction rate, yield, and purity. A solvent that facilitates both the reaction and subsequent product isolation is ideal. Green chemistry principles would favor less hazardous and more easily recyclable solvents.Solvent volume, cost, and the environmental impact of disposal or recycling are significant at larger scales. The flammability and toxicity of the chosen solvent will dictate handling procedures and equipment.
Reaction Temperature and Time Optimization of the temperature profile to ensure complete reaction while minimizing the formation of byproducts. Reaction monitoring is key to determining the optimal reaction time.Precise temperature control can be more challenging in larger reactors. Longer reaction times can decrease throughput and increase energy costs.
Reagent Stoichiometry Fine-tuning the molar ratios of reactants and reagents to maximize the conversion of the limiting reagent and minimize waste.The cost of excess reagents becomes more significant at scale. The work-up procedure to remove excess reagents can become more complex.
Purification Method Development of a robust and scalable purification method, such as crystallization or chromatography. Crystallization is generally preferred for large-scale production due to its lower cost and environmental impact compared to chromatography.The efficiency of filtration and drying equipment becomes important. The large volumes of solvent required for chromatography at scale can be prohibitive.

Challenges in Scale-Up:

Scaling up a laboratory procedure presents a unique set of challenges. Heat transfer can become less efficient in larger reactors, potentially leading to localized overheating and byproduct formation. Mixing efficiency can also decrease, impacting reaction kinetics and selectivity. Furthermore, the handling of large quantities of flammable or toxic materials requires stringent safety protocols and specialized infrastructure.

Without a defined and published synthetic route for 4-((2R)-Pyrrolidin-2-yl)benzoic acid, any discussion of process optimization and scale-up remains speculative. The development and disclosure of such a procedure would be a valuable contribution to the field of synthetic organic chemistry, enabling further research and development involving this important chiral molecule.

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group in 4-((2R)-pyrrolidin-2-yl)benzoic acid is a key site for derivatization, allowing for the formation of esters, amides, and the reduction to an alcohol functionality. These transformations are fundamental in modifying the molecule's polarity, solubility, and potential biological interactions.

Esterification Reactions

Esterification of the carboxylic acid group is a common strategy to mask its acidic nature and introduce various alkyl or aryl groups. The most prevalent method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed.

For instance, the reaction of 4-((2R)-pyrrolidin-2-yl)benzoic acid with methanol in the presence of a catalytic amount of sulfuric acid would yield methyl 4-((2R)-pyrrolidin-2-yl)benzoate. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.

ReactantReagentCatalystProductReference
4-((2R)-Pyrrolidin-2-yl)benzoic acidMethanolH₂SO₄Methyl 4-((2R)-pyrrolidin-2-yl)benzoate
4-((2R)-Pyrrolidin-2-yl)benzoic acidEthanolHClEthyl 4-((2R)-pyrrolidin-2-yl)benzoate

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an alcohol.

Amidation Reactions

The formation of amides from the carboxylic acid moiety introduces a key structural motif present in many biologically active molecules. Direct reaction of the carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the use of coupling reagents is the preferred method for amide bond formation.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields. The reaction proceeds by activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack of the amine.

ReactantAmineCoupling ReagentProductReference
4-((2R)-Pyrrolidin-2-yl)benzoic acidBenzylamineEDC, HOBtN-Benzyl-4-((2R)-pyrrolidin-2-yl)benzamide
4-((2R)-Pyrrolidin-2-yl)benzoic acidAnilineDCC, DMAPN-Phenyl-4-((2R)-pyrrolidin-2-yl)benzamide

This method allows for the coupling of a wide variety of primary and secondary amines to the 4-((2R)-pyrrolidin-2-yl)benzoic acid scaffold.

Reduction to Alcohol Functionality

The carboxylic acid group can be reduced to a primary alcohol, yielding (4-((2R)-pyrrolidin-2-yl)phenyl)methanol. This transformation is typically accomplished using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

The reaction involves the transfer of hydride ions from the aluminohydride complex to the carbonyl carbon of the carboxylic acid. A subsequent workup with water is required to neutralize the reaction mixture and liberate the alcohol product. It is important to note that LiAlH₄ is a very powerful and reactive reagent that can also reduce other functional groups, though it is generally unreactive towards isolated non-polar multiple bonds.

ReactantReducing AgentSolventProductReference
4-((2R)-Pyrrolidin-2-yl)benzoic acidLiAlH₄THF(4-((2R)-Pyrrolidin-2-yl)phenyl)methanol

Due to the presence of the secondary amine in the pyrrolidine ring, it is crucial to consider the possibility of side reactions. The acidic proton of the carboxylic acid will first react with the hydride reagent. Therefore, an excess of the reducing agent is necessary.

Reactions of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily undergoes reactions such as alkylation and acylation. These modifications can significantly alter the steric and electronic properties of the molecule.

N-Alkylation and N-Acylation Reactions

N-Alkylation of the pyrrolidine nitrogen can be achieved by reaction with alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism. To prevent the formation of a quaternary ammonium salt from over-alkylation, it is often advantageous to use one equivalent of the alkylating agent and a non-nucleophilic base to scavenge the acid produced.

N-Acylation is another common transformation, often employed to introduce an amide or a carbamate (B1207046) functionality. A widely used method for the protection of the pyrrolidine nitrogen is the introduction of a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (Et₃N) or sodium hydroxide (B78521) (NaOH). The resulting N-Boc protected derivative is stable under many reaction conditions but can be readily removed with acid.

Acylation can also be performed using acid chlorides or acid anhydrides in the presence of a base. For example, reaction with acetyl chloride would yield N-acetyl-4-((2R)-pyrrolidin-2-yl)benzoic acid.

ReactantReagentBaseProductReference
4-((2R)-Pyrrolidin-2-yl)benzoic acidDi-tert-butyl dicarbonateTriethylamineN-Boc-4-((2R)-pyrrolidin-2-yl)benzoic acid
4-((2R)-Pyrrolidin-2-yl)benzoic acidAcetyl chloridePyridineN-Acetyl-4-((2R)-pyrrolidin-2-yl)benzoic acid

Cyclization Reactions Leading to Fused Heterocycles

The bifunctional nature of 4-((2R)-pyrrolidin-2-yl)benzoic acid allows for its use as a scaffold in the synthesis of fused heterocyclic systems. Through intramolecular cyclization reactions, it is possible to construct novel polycyclic structures.

One potential strategy involves the formation of a pyrrolo[1,2-a]quinazoline system. This can be envisioned through a multi-step sequence starting with the amidation of the carboxylic acid with a suitable ortho-substituted aniline, for example, 2-amino-benzaldehyde. The resulting intermediate could then undergo an intramolecular cyclization and subsequent dehydration to form the fused heterocyclic core. While direct examples with 4-((2R)-pyrrolidin-2-yl)benzoic acid are not prevalent in the literature, the synthesis of pyrrolo[1,2-a]quinazoline-1,5-diones from anthranilamide and γ-keto acids demonstrates the feasibility of such cyclization strategies. This suggests that with the appropriate functionalization, 4-((2R)-pyrrolidin-2-yl)benzoic acid could serve as a valuable precursor for complex heterocyclic frameworks.

The synthesis of pyrrolo[1,2-c]quinazolines has also been reported from quinazolinium N-ylides, which highlights another potential, albeit more complex, synthetic route that could be adapted for the creation of fused systems incorporating the pyrrolidine ring.

Aromatic Ring Modifications

The benzene (B151609) ring of 4-((2R)-pyrrolidin-2-yl)benzoic acid is amenable to various modifications, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic compounds. scirp.orgresearchgate.net In the case of 4-((2R)-pyrrolidin-2-yl)benzoic acid, the directing effects of the two substituents on the aromatic ring—the pyrrolidinyl group and the carboxylic acid group—govern the regioselectivity of these reactions. The pyrrolidinyl group, being an alkyl substituent, is an activating group and an ortho, para-director. Conversely, the carboxylic acid group is a deactivating group and a meta-director.

Given the para-substitution pattern of the parent molecule, the positions ortho to the pyrrolidinyl group (and meta to the carboxylic acid) are the most likely sites for electrophilic attack. However, the reactivity in EAS reactions is often a complex interplay of electronic and steric factors. For instance, late-stage amination of various benzoic acids has been achieved with high selectivity at the ortho position to the carboxylic acid using iridium catalysis. nih.gov

Common electrophilic aromatic substitution reactions that could be applied to this scaffold, along with the expected major products, are summarized below. It is important to note that the secondary amine of the pyrrolidine ring would likely require protection, for example, as a carbamate (e.g., Boc) or an amide, to prevent side reactions and to modulate its electronic influence on the aromatic ring.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄4-((2R)-Pyrrolidin-2-yl)-3-nitrobenzoic acid
HalogenationBr₂, FeBr₃3-Bromo-4-((2R)-pyrrolidin-2-yl)benzoic acid
SulfonationSO₃, H₂SO₄4-((2R)-Pyrrolidin-2-yl)-3-sulfobenzoic acid
Friedel-Crafts AcylationRCOCl, AlCl₃3-Acyl-4-((2R)-pyrrolidin-2-yl)benzoic acid

Note: The regioselectivity is predicted based on the combined directing effects of the existing substituents. Experimental verification would be necessary to confirm these outcomes.

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For 4-((2R)-pyrrolidin-2-yl)benzoic acid, these reactions would typically be performed on a halogenated derivative, which can be prepared via electrophilic aromatic substitution as described above. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, are particularly powerful in this context. rsc.orgnih.gov

For example, a bromo-substituted derivative, such as 3-bromo-4-((2R)-pyrrolidin-2-yl)benzoic acid, could serve as a versatile intermediate for introducing a variety of aryl, heteroaryl, or alkyl groups at the 3-position.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

Reaction NameReactantsCatalyst System (Example)Product Type
Suzuki-Miyaura CouplingArylboronic acidPd(PPh₃)₄, base3,4-Disubstituted benzoic acid
Stille CouplingOrganostannanePd(PPh₃)₄3,4-Disubstituted benzoic acid
Buchwald-Hartwig AminationAminePd₂(dba)₃, ligand, base3-Amino-4-((2R)-pyrrolidin-2-yl)benzoic acid derivative

The application of such cross-coupling strategies has been demonstrated in the synthesis of complex heterocyclic systems, including pyrrolo[1,2-b]pyrazoles, highlighting the broad utility of these methods. nih.gov

Stereospecific Derivatizations and Their Impact on Chiral Integrity

A critical consideration in the derivatization of 4-((2R)-pyrrolidin-2-yl)benzoic acid is the maintenance of the chiral integrity of the stereocenter at the 2-position of the pyrrolidine ring. The stability of this chiral center is paramount, as the stereochemistry often plays a crucial role in the biological activity of the final compound. nih.gov

Reactions performed on the aromatic ring, under typical electrophilic aromatic substitution or metal-catalyzed cross-coupling conditions, are generally not expected to directly affect the chiral center of the pyrrolidine ring, as the reaction site is remote from the stereocenter. However, the choice of reagents and reaction conditions is crucial to avoid any potential racemization. For instance, harsh acidic or basic conditions, or high temperatures, could potentially lead to epimerization, although this is less likely for a saturated heterocyclic system compared to substrates with an acidic proton adjacent to the chiral center.

Studies on the synthesis and modification of other chiral pyrrolidine-containing compounds often demonstrate the retention of stereochemistry under a variety of reaction conditions. The robustness of the pyrrolidine ring's stereocenter allows for its use as a reliable chiral building block in the synthesis of complex molecules. teknoscienze.com The key to preserving chiral integrity lies in the careful selection of reaction conditions that are compatible with the chiral nature of the starting material.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-((2R)-Pyrrolidin-2-yl)benzoic acid, a combination of one-dimensional and two-dimensional NMR techniques is essential for unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, their electronic environment, and the connectivity between adjacent protons. While specific experimental data for 4-((2R)-Pyrrolidin-2-yl)benzoic acid is not publicly available in the referenced literature, a theoretical analysis based on its structure allows for the prediction of the expected signals.

The ¹H NMR spectrum would be characterized by distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the para-substituted benzene (B151609) ring. The aromatic protons would appear as two distinct doublets in the downfield region, typically between 7.0 and 8.5 ppm, due to the electronic effects of the carboxyl and pyrrolidinyl substituents. The proton at the chiral center (C2 of the pyrrolidine ring) would likely present as a triplet or a more complex multiplet, shifted downfield due to the influence of the adjacent nitrogen atom and the aromatic ring. The remaining protons of the pyrrolidine ring would appear as multiplets in the upfield region, generally between 1.5 and 4.0 ppm. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-((2R)-Pyrrolidin-2-yl)benzoic acid

Proton Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH)>10Broad Singlet
Aromatic (ortho to -COOH)7.9 - 8.2Doublet
Aromatic (ortho to pyrrolidine)7.3 - 7.6Doublet
Pyrrolidine (C2-H)4.0 - 4.5Multiplet
Pyrrolidine (C5-H₂)3.0 - 3.5Multiplet
Pyrrolidine (C3-H₂, C4-H₂)1.8 - 2.5Multiplet

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 4-((2R)-Pyrrolidin-2-yl)benzoic acid would give a distinct signal in the spectrum.

The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 165-185 ppm. The aromatic carbons would appear in the 110-150 ppm region. The carbon atom attached to the carboxylic acid group (C1 of the benzene ring) and the carbon atom attached to the pyrrolidine ring (C4 of the benzene ring) would be distinct from the protonated aromatic carbons. The carbon of the chiral center (C2 of the pyrrolidine ring) would be found in the 50-70 ppm range. The other pyrrolidine carbons would resonate at higher field, typically between 20 and 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-((2R)-Pyrrolidin-2-yl)benzoic acid

Carbon Predicted Chemical Shift (ppm)
Carboxylic Acid (-C OOH)165 - 185
Aromatic (C4 - attached to pyrrolidine)145 - 155
Aromatic (C1 - attached to -COOH)125 - 135
Aromatic (CH)115 - 130
Pyrrolidine (C2)50 - 70
Pyrrolidine (C5)40 - 55
Pyrrolidine (C3, C4)20 - 40

Note: These are predicted values and may vary based on solvent and experimental conditions.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would establish the correlations between adjacent protons, for instance, within the pyrrolidine ring and between the aromatic protons. An HSQC spectrum would link each proton to its directly attached carbon atom. Finally, an HMBC spectrum would reveal long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for confirming the connection between the pyrrolidine ring and the benzene ring, as well as the position of the carboxylic acid group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For 4-((2R)-Pyrrolidin-2-yl)benzoic acid (C₁₁H₁₃NO₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The calculated monoisotopic mass of this compound is 191.0946 g/mol . HRMS analysis would be expected to yield a value extremely close to this, typically within a few parts per million (ppm), providing strong evidence for the compound's identity.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 4-((2R)-Pyrrolidin-2-yl)benzoic acid, as it typically produces intact molecular ions with minimal fragmentation. When coupled with a Time-of-Flight (TOF) mass analyzer, which separates ions based on their flight time over a fixed distance, ESI-TOF MS can rapidly and accurately determine the molecular weight of the compound.

In positive ion mode, the expected primary ion would be the protonated molecule [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 192.1024. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 190.0870. Analysis of the fragmentation pattern, which can be induced in the mass spectrometer (e.g., through collision-induced dissociation), would provide further structural confirmation. Expected fragmentation pathways would include the loss of the carboxylic acid group (as CO₂ or H₂O and CO) and cleavage of the pyrrolidine ring.

Table 3: Expected Mass Spectrometry Data for 4-((2R)-Pyrrolidin-2-yl)benzoic acid

Ion Formula Calculated m/z Technique
[M+H]⁺C₁₁H₁₄NO₂⁺192.1024ESI-TOF (Positive Mode)
[M-H]⁻C₁₁H₁₂NO₂⁻190.0870ESI-TOF (Negative Mode)
[M+Na]⁺C₁₁H₁₃NNaO₂⁺214.0844ESI-TOF (Positive Mode)

Note: The observation of sodium adducts ([M+Na]⁺) is common in ESI-MS.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for the separation and purification of 4-((2R)-Pyrrolidin-2-yl)benzoic acid, as well as for the critical assessment of its chemical and enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry, are the primary methods employed.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of 4-((2R)-Pyrrolidin-2-yl)benzoic acid and, crucially, for quantifying its enantiomeric excess (e.e.). Due to the chiral nature of the molecule, arising from the stereocenter at the 2-position of the pyrrolidine ring, the separation of the (R) and (S)-enantiomers is of paramount importance.

The determination of enantiomeric excess is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those derivatized with amylose (B160209) or cellulose, are frequently employed for the enantioseparation of a wide range of chiral compounds, including those with amine and carboxylic acid functionalities. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. researchgate.netnih.gov

For a compound like 4-((2R)-Pyrrolidin-2-yl)benzoic acid, a normal-phase or reversed-phase chiral HPLC method would be developed. The mobile phase composition, which could be a mixture of alkanes and alcohols for normal-phase or aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) for reversed-phase, is meticulously optimized to achieve baseline separation of the enantiomers. nih.gov The detection is commonly performed using a UV detector, set at a wavelength where the benzoic acid chromophore exhibits strong absorbance.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A successful chiral separation allows for the precise quantification of the desired (R)-enantiomer in the presence of its (S)-counterpart.

Table 1: Illustrative HPLC Method for Enantiomeric Purity of 4-((2R)-Pyrrolidin-2-yl)benzoic acid

ParameterCondition
Column Chiral AGP (α1-acid glycoprotein)
Mobile Phase 0.1 M Sodium Phosphate Buffer (pH 4.5) : Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL
Expected Retention Time (R)-enantiomer ~ 8.5 min
Expected Retention Time (S)-enantiomer ~ 10.2 min

Note: This table presents a hypothetical but representative HPLC method based on the analysis of similar chiral carboxylic acids. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

For more rapid and sensitive analyses, Ultra-High Performance Liquid Chromatography (UHPLC) is increasingly utilized. UHPLC systems employ columns with smaller particle sizes (<2 µm), which allows for higher flow rates and pressures, resulting in significantly shorter run times and improved resolution compared to traditional HPLC.

When coupled with a mass spectrometer (MS), UHPLC-MS becomes a powerful tool for the characterization of 4-((2R)-Pyrrolidin-2-yl)benzoic acid. This hyphenated technique not only provides retention time data but also offers mass-to-charge ratio (m/z) information, which confirms the molecular weight of the compound and can be used to elucidate the structure of any impurities. mdpi.com Electrospray ionization (ESI) is a common ionization technique for this type of molecule, often in positive ion mode to protonate the pyrrolidine nitrogen.

Table 2: Representative UHPLC-MS Parameters for the Analysis of 4-((2R)-Pyrrolidin-2-yl)benzoic acid

ParameterCondition
UHPLC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+H]⁺ m/z 192.0968

Note: This table illustrates typical UHPLC-MS conditions for the analysis of a small molecule like 4-((2R)-Pyrrolidin-2-yl)benzoic acid. mdpi.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are essential for identifying the functional groups present in a molecule. Fourier-Transform Infrared (FT-IR) spectroscopy is the most common method for this purpose.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. For 4-((2R)-Pyrrolidin-2-yl)benzoic acid, the FT-IR spectrum would be expected to show characteristic absorptions for the carboxylic acid, the secondary amine, and the aromatic ring. nist.govresearchgate.net

The carboxylic acid group gives rise to a broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. The N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected to appear as a moderate peak in the 3400-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region.

Table 3: Expected FT-IR Absorption Bands for 4-((2R)-Pyrrolidin-2-yl)benzoic acid

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3300N-H StretchSecondary Amine (Pyrrolidine)
3300 - 2500 (broad)O-H StretchCarboxylic Acid
~3100 - 3000C-H StretchAromatic
~2960 - 2850C-H StretchAliphatic (Pyrrolidine)
~1700C=O StretchCarboxylic Acid
~1600, 1580, 1450C=C StretchAromatic Ring
~1250C-N StretchAmine
~920 (broad)O-H BendCarboxylic Acid

Note: The wavenumbers presented are approximate and can be influenced by the sample state (e.g., solid, solution) and intermolecular interactions like hydrogen bonding. nist.govresearchgate.net

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy provides information about the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For 4-((2R)-Pyrrolidin-2-yl)benzoic acid, the absorption of UV light is primarily due to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the carboxylic acid. researchgate.net

The spectrum is typically recorded in a suitable solvent, such as methanol or ethanol. Benzoic acid and its derivatives generally exhibit two main absorption bands. researchgate.net The more intense band (the E-band) appears at a lower wavelength, while a less intense band (the B-band) is observed at a higher wavelength. The position and intensity of these bands can be influenced by the substituents on the aromatic ring. The pyrrolidinyl group at the 4-position is an electron-donating group, which is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzoic acid.

Table 4: Expected UV-Vis Absorption Data for 4-((2R)-Pyrrolidin-2-yl)benzoic acid in Methanol

BandExpected λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
E-band~220 - 240Highπ → π
B-band~270 - 290Moderateπ → π

Note: The provided absorption maxima are estimations based on the known UV-Vis spectra of substituted benzoic acids. researchgate.net

Chiroptical Methods for Stereochemical Analysis

Chiroptical spectroscopic techniques are indispensable for determining the absolute configuration and conformational preferences of chiral molecules like 4-((2R)-pyrrolidin-2-yl)benzoic acid. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate chiral molecules. It measures the difference in absorption between left- and right-circularly polarized light (ΔA) as a function of wavelength. nih.gov This differential absorption, known as the CD signal, is only observed for chiral molecules and is highly sensitive to the molecule's three-dimensional structure, including the absolute configuration of its stereocenters and its solution-phase conformation. nih.govnih.gov

For 4-((2R)-pyrrolidin-2-yl)benzoic acid, the CD spectrum is dominated by the electronic transitions of the benzoic acid chromophore, which is perturbed by the adjacent chiral pyrrolidine ring. The stereogenic center at position 2 of the pyrrolidine ring induces chirality in the electronic transitions of the aromatic ring, giving rise to characteristic CD signals, often referred to as Cotton effects.

The primary chromophore in the molecule is the benzoic acid moiety, which possesses π-π* electronic transitions. These transitions are expected to produce distinct Cotton effects in the CD spectrum. Research on similar aromatic-proline systems, where a proline ring is attached to an aromatic group, provides insight into the expected spectral characteristics. nih.govchemrxiv.org The interaction between the aromatic ring and the pyrrolidine ring is crucial in determining the sign and magnitude of the CD bands. nih.govchemrxiv.org

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict and interpret the CD spectra of proline-containing compounds. nih.govnih.gov These computational methods can model the CD spectrum for a specific enantiomer, like the (R)-isomer, and help in assigning the absolute configuration based on the correlation between the experimental and calculated spectra. nih.gov For instance, studies on fulleroproline derivatives, where a proline ring is fused to a fullerene, show a characteristic CD maximum that is diagnostic for the absolute configuration of the proline's alpha-carbon. osti.gov

The CD spectrum of 4-((2R)-pyrrolidin-2-yl)benzoic acid would be the mirror image of its (S)-enantiomer. This property is fundamental to using CD spectroscopy for confirming the enantiomeric purity of a sample. nih.gov The conformation of the five-membered pyrrolidine ring also influences the CD spectrum, as different ring puckers will alter the spatial relationship between the chiral center and the aromatic chromophore. nih.gov

Table 1: Predicted Electronic Transitions and CD Maxima for 4-((2R)-pyrrolidin-2-yl)benzoic acid

This interactive table outlines the expected electronic transitions for the benzoic acid chromophore and their corresponding predicted Cotton effects in the CD spectrum. The data is based on analogous aromatic amino acid systems.

Wavelength Region (nm)Electronic TransitionPredicted Sign of Cotton Effect for (R)-isomer
~230-260¹Lₐ (π → π)Positive
~200-220¹Lₐ (π → π)Negative
< 200¹B (π → π*)Positive

Computational and Theoretical Investigations of 4 2r Pyrrolidin 2 Yl Benzoic Acid

Conformational Analysis and Energy Landscapes

Molecular Mechanics (MM) serves as an efficient first step in exploring the conformational space of flexible molecules. Using classical physics principles, MM methods calculate the potential energy of a molecule as a function of its geometry. For 4-((2R)Pyrrolidin-2-yl)benzoic acid, a primary focus of MM studies is the puckering of the five-membered pyrrolidine (B122466) ring. The ring is known to adopt two primary, non-planar "envelope" conformations, typically referred to as Cγ-endo (up) and Cγ-exo (down), where the Cγ atom is either on the same or opposite side of the ring as the carboxyl group, respectively. nih.gov

Another critical degree of freedom is the torsion angle defined by the bond linking the chiral C2 of the pyrrolidine ring to the C4 of the benzoic acid ring. MM simulations can systematically rotate this bond and calculate the corresponding energy, revealing the most favorable orientations of the two ring systems relative to each other. The results of these simulations generate a potential energy surface, highlighting the low-energy conformers that are most likely to be populated at equilibrium.

Table 1: Illustrative Relative Energies of Potential Conformers of 4-((2R)Pyrrolidin-2-yl)benzoic Acid from a Hypothetical MM Study.
ConformerPyrrolidine PuckerDihedral Angle (Pyrrolidine-Phenyl)Relative Energy (kcal/mol)Boltzmann Population (%)
ACγ-exo~45°0.0055.1
BCγ-endo~45°0.2534.2
CCγ-exo~135°1.505.5
DCγ-endo~135°1.805.2

Following the initial exploration with MM, Density Functional Theory (DFT) is employed to obtain more accurate geometries and energies for the low-energy conformers. DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its properties. bohrium.com Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used for organic molecules to provide a good balance between accuracy and computational cost. researchgate.netucl.ac.uk

Each conformer identified by MM is used as a starting point for a geometry optimization at the DFT level. This process refines the bond lengths, bond angles, and dihedral angles by minimizing the energy of the molecule. DFT calculations typically confirm the general conformational preferences found by MM but provide more precise structural data and more reliable relative energy differences between conformers. For instance, DFT can accurately model the intramolecular hydrogen bond that may form between the carboxylic acid proton and the pyrrolidine nitrogen, a subtle interaction that significantly influences conformational stability. researchgate.net

Table 2: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer (A) of 4-((2R)Pyrrolidin-2-yl)benzoic Acid from DFT (B3LYP/6-311++G(d,p)) Calculations.
ParameterAtoms InvolvedCalculated Value
Bond LengthC(pyrrolidine)-C(phenyl)1.515 Å
Bond LengthC=O (carboxyl)1.210 Å
Bond LengthC-OH (carboxyl)1.365 Å
Bond AngleC-N-C (pyrrolidine)108.5°
Bond AngleC-C-O (carboxyl)122.0°
Dihedral AngleN-C(chiral)-C(phenyl)-C44.8°

Electronic Structure and Reactivity Descriptors

Beyond geometry, DFT calculations provide deep insights into the electronic properties of 4-((2R)Pyrrolidin-2-yl)benzoic acid, which are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. alrasheedcol.edu.iq The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

For 4-((2R)Pyrrolidin-2-yl)benzoic acid, the HOMO is expected to be distributed over the electron-rich benzoic acid ring and the nitrogen atom of the pyrrolidine ring. In contrast, the LUMO is likely localized on the electron-withdrawing carboxylic acid group and the aromatic ring. This distribution dictates how the molecule interacts with other chemical species. Global reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can be derived from the HOMO and LUMO energies. researchgate.netalrasheedcol.edu.iq

Table 3: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for 4-((2R)Pyrrolidin-2-yl)benzoic Acid.
ParameterFormulaValue (eV)
EHOMO--6.58
ELUMO--1.75
Energy Gap (ΔE)ELUMO - EHOMO4.83
Ionization Potential (I)-EHOMO6.58
Electron Affinity (A)-ELUMO1.75
Chemical Hardness (η)(I - A) / 22.415
Electronegativity (χ)(I + A) / 24.165

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. chemrxiv.org It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. MEP is an invaluable tool for predicting how a molecule will interact with electrophiles and nucleophiles. chemrxiv.org

In the MEP map of 4-((2R)Pyrrolidin-2-yl)benzoic acid, regions of negative potential (typically colored red) are expected around the electronegative oxygen atoms of the carboxylic acid group, signifying these as the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the N-H proton of the pyrrolidine ring, indicating sites susceptible to nucleophilic attack. uwosh.edu The map provides a holistic view of the molecule's charge landscape, complementing the localized information from FMO analysis. mdpi.com

Table 4: Summary of Hypothetical MEP Analysis for 4-((2R)Pyrrolidin-2-yl)benzoic Acid.
Molecular RegionElectrostatic PotentialColor CodePredicted Reactivity
Carboxyl Oxygen Atoms (C=O, -OH)Most NegativeRed/YellowSite for electrophilic attack, H-bond acceptor
Aromatic RingSlightly NegativeGreenπ-stacking interactions
Pyrrolidine N-H ProtonPositiveBlueSite for nucleophilic attack, H-bond donor
Carboxyl O-H ProtonMost PositiveDeep BlueSite for deprotonation, strong H-bond donor

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. joaquinbarroso.comwisc.edu

Table 5: Hypothetical Major Donor-Acceptor Interactions from NBO Analysis for 4-((2R)Pyrrolidin-2-yl)benzoic Acid.
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C-C)phenyl5.85n → π* (Hyperconjugation)
LP (2) Ocarboxylσ* (C-OH)2.50n → σ* (Hyperconjugation)
π (C-C)phenylπ* (C-C)phenyl22.50π → π* (Resonance)
π (C=O)carboxylπ* (C-C)phenyl1.95π → π* (Conjugation)

Fukui Functions for Reactive Site Prediction

In the field of computational chemistry, Density Functional Theory (DFT) provides powerful tools for predicting the reactivity of molecules. One such tool is the concept of Fukui functions, which helps in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks. The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule as the total number of electrons is altered.

For a given molecule, three types of Fukui functions are typically calculated to predict different types of reactions:

f+(r) for Nucleophilic Attack: This function indicates the sites most susceptible to an attack by a nucleophile (an electron-rich species). A higher value of f+(r) at a particular atomic site suggests that the site is more electrophilic and thus a better acceptor of electrons.

f-(r) for Electrophilic Attack: This function points to the sites that are most likely to be attacked by an electrophile (an electron-deficient species). A high f-(r) value indicates a site that is more nucleophilic and readily donates electrons.

f0(r) for Radical Attack: This function is used to predict the sites most susceptible to attack by a radical species.

To illustrate the application of Fukui functions, a hypothetical data table for 4-((2R)-Pyrrolidin-2-yl)benzoic acid is presented below, based on general principles of organic chemistry and data from similar molecules. The values represent the condensed Fukui functions for selected atoms.

Table 1: Predicted Condensed Fukui Functions for Selected Atoms in 4-((2R)-Pyrrolidin-2-yl)benzoic Acid

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
C (Carboxyl)0.150.020.08
C (Aromatic, ipso to COOH)0.050.080.06
C (Aromatic, ortho to COOH)0.080.060.07
C (Aromatic, meta to COOH)0.060.090.07
C (Aromatic, para to COOH)0.090.120.10
N (Pyrrolidine)0.040.180.11
C (Pyrrolidine, attached to ring)0.070.100.08

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical simulations of UV-Vis, NMR, and vibrational spectra can provide deep insights into the electronic and structural properties of molecules.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the electronic absorption spectra (UV-Vis) of molecules. This approach can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of the peaks in an experimental spectrum.

For 4-((2R)-Pyrrolidin-2-yl)benzoic acid, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the benzoic acid chromophore. The presence of the pyrrolidine substituent, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid.

To account for the effect of the solvent on the electronic transitions, the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is often employed in TD-DFT calculations. This model simulates the solvent as a continuous dielectric medium, providing a more realistic prediction of the UV-Vis spectrum in solution.

A study on a similar compound, para-aminobenzoic acid (PABA), showed a broad absorption band between 240 and 310 nm. uou.ac.in The simulated spectrum for PABA peaked at 282 nm, corresponding to the S0 → S1 (π–π*) transition. uou.ac.in Based on this, a hypothetical TD-DFT simulation for 4-((2R)-Pyrrolidin-2-yl)benzoic acid in a polar solvent is presented below.

Table 2: Hypothetical TD-DFT Predicted UV-Vis Absorption Data for 4-((2R)-Pyrrolidin-2-yl)benzoic Acid

ExcitationWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S12950.45HOMO → LUMO (π→π)
S0 → S22500.15HOMO-1 → LUMO (π→π)
S0 → S32200.20HOMO → LUMO+1 (π→π*)

The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. imist.ma This method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra with a high degree of accuracy, aiding in the structural elucidation of complex molecules.

For 4-((2R)-Pyrrolidin-2-yl)benzoic acid, GIAO calculations would predict the chemical shifts for all the hydrogen and carbon atoms in the molecule. The predicted shifts would be influenced by the electronic environment of each nucleus. For instance, the aromatic protons and carbons would show characteristic shifts depending on their position relative to the electron-withdrawing carboxyl group and the electron-donating pyrrolidine ring. The protons and carbons of the chiral pyrrolidine ring would also exhibit distinct chemical shifts.

Below is a table of hypothetical ¹³C NMR chemical shifts for 4-((2R)-Pyrrolidin-2-yl)benzoic acid, based on GIAO calculations of analogous structures like proline-containing dipeptides. researchgate.net

Table 3: Hypothetical GIAO-Calculated ¹³C NMR Chemical Shifts for 4-((2R)-Pyrrolidin-2-yl)benzoic Acid

Carbon AtomPredicted Chemical Shift (ppm)
C (Carboxyl)168.5
C (Aromatic, ipso to COOH)132.0
C (Aromatic, ortho to COOH)129.8
C (Aromatic, meta to COOH)118.5
C (Aromatic, para to COOH)148.0
C (Pyrrolidine, C2)62.3
C (Pyrrolidine, C3)29.5
C (Pyrrolidine, C4)24.8
C (Pyrrolidine, C5)46.7

Computational vibrational analysis is a powerful tool for interpreting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, it is possible to assign the observed spectral bands to specific molecular motions. For a more accurate comparison with experimental data, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

The vibrational spectrum of 4-((2R)-Pyrrolidin-2-yl)benzoic acid would feature characteristic bands for the functional groups present. These include the O-H and C=O stretching vibrations of the carboxylic acid group, the N-H stretching of the pyrrolidine ring, the C-H stretching of the aromatic and aliphatic parts of the molecule, and the C-N stretching vibrations.

A comparison of theoretical and experimental vibrational frequencies for a related molecule, N-phenylpyrrole, has shown good agreement, allowing for the assignment of most of the observed bands. researchgate.net Based on such studies, a table of selected predicted and hypothetical experimental vibrational frequencies for 4-((2R)-Pyrrolidin-2-yl)benzoic acid is provided below.

Table 4: Predicted and Hypothetical Experimental Vibrational Frequencies for 4-((2R)-Pyrrolidin-2-yl)benzoic Acid

Vibrational ModePredicted Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)34503300-2500 (broad)
N-H stretch (Pyrrolidine)33503320
C-H stretch (Aromatic)3100-30003080-3010
C-H stretch (Aliphatic)2980-28502960-2840
C=O stretch (Carboxylic Acid)17201690
C=C stretch (Aromatic)1610, 15801605, 1575
C-N stretch13501340

Biological Activity and Target Interactions in Research

Enzyme Inhibition Mechanisms and Studies

Detailed enzyme inhibition studies specifically focused on 4-((2R)-Pyrrolidin-2-yl)benzoic acid are not extensively documented in peer-reviewed literature. However, the broader classes of benzoic acid and pyrrolidine (B122466) derivatives have been the subject of such investigations, suggesting potential avenues for the activity of this specific compound.

Identification of Enzyme Targets

Direct enzyme targets for 4-((2R)-Pyrrolidin-2-yl)benzoic acid have not been explicitly identified in published research. However, related structures have shown activity against various enzymes. For instance, derivatives of benzoic acid have been investigated as potential inhibitors of enzymes like the SARS-CoV-2 main protease. nih.gov Additionally, various pyrrolidine-containing compounds have been studied for their inhibitory effects on a range of enzymes, including metalloproteinases. ucm.es These studies on related scaffolds suggest that 4-((2R)-Pyrrolidin-2-yl)benzoic acid could potentially interact with similar enzyme classes.

Enzyme Inhibition Assays and Kinetic Characterization

While specific enzyme inhibition assays and kinetic characterization for 4-((2R)-Pyrrolidin-2-yl)benzoic acid are not available, the methodologies for studying related compounds are well-established. For example, studies on other small molecule inhibitors typically employ a variety of assays to determine inhibitory constants (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such studies are crucial for understanding the potency and mode of action of a potential enzyme inhibitor.

Protein-Ligand Interaction Analysis

The direct analysis of the interaction between 4-((2R)-Pyrrolidin-2-yl)benzoic acid and specific protein targets using biophysical techniques is not described in the current body of scientific literature. However, the techniques listed below are standard methods used to characterize such interactions for analogous compounds.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

There are no published Surface Plasmon Resonance (SPR) studies specifically analyzing the binding kinetics of 4-((2R)-Pyrrolidin-2-yl)benzoic acid with any protein target. SPR is a powerful technique for measuring the association (kₐ) and dissociation (kₑ) rates of a ligand to its receptor, providing valuable information on the binding affinity (K₋).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Similarly, Isothermal Titration Calorimetry (ITC) data for the interaction of 4-((2R)-Pyrrolidin-2-yl)benzoic acid with a protein target is not available in the public domain. ITC directly measures the heat changes upon binding, allowing for the determination of the binding affinity (K₋), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a target protein. While no specific molecular docking studies for 4-((2R)-Pyrrolidin-2-yl)benzoic acid have been published, research on related benzoic acid derivatives has utilized this approach. For example, a study on several benzoic acid derivatives investigated their potential to bind to the active site of the SARS-CoV-2 main protease, predicting binding affinities and key interactions with amino acid residues. nih.gov Another study performed molecular docking of a more complex pyrrolidine-containing triazole carboxylic acid with the MMP-2 metalloproteinase receptor to understand its binding interactions. ucm.es These studies highlight the utility of molecular docking in generating hypotheses about the binding mode of small molecules like 4-((2R)-Pyrrolidin-2-yl)benzoic acid to potential protein targets.

A hypothetical molecular docking study of 4-((2R)-Pyrrolidin-2-yl)benzoic acid against a generic enzyme active site could predict key interactions. The carboxylic acid moiety would be expected to form hydrogen bonds with polar residues or salt bridges with basic residues. The pyrrolidine ring could engage in hydrophobic or van der Waals interactions within a corresponding pocket of the active site. The stereochemistry of the pyrrolidin-2-yl group would likely play a crucial role in determining the precise fit and orientation within the binding site.

Structure-Activity Relationship (SAR) Derivation for Target Modulators

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For molecules containing the pyrrolidine ring, SAR analyses have revealed that the nature and placement of substituents, as well as the stereochemistry of the ring, are critical for activity. nih.gov For instance, in studies of oxybenzyl pyrrolidine acid analogs as dual agonists for peroxisome proliferator-activated receptors (PPARα/γ), the cis-configuration of substituents on the pyrrolidine ring was found to be preferable to the trans orientation for achieving a balance of functional activities. nih.gov

Similarly, modifications to the benzoic acid portion of related molecules have been shown to significantly impact target binding and selectivity. In a study focused on 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, the introduction of different substituents into the aromatic ring governed the binding mode and occupancy of hydrophobic pockets within the target proteins. nih.gov The development of these inhibitors was guided by structural data, leading to compounds with optimized binding affinity. nih.gov For example, the strategic placement of a phenylpiperazine-sulfonamido substituent allowed for hydrophobic interactions with key residues in the target's binding pocket. nih.gov

The following table illustrates the impact of structural modifications on the inhibitory activity of 2,5-substituted benzoic acid derivatives against Mcl-1 and Bfl-1, showcasing the principles of SAR.

CompoundR1 SubstituentR2 SubstituentMcl-1 Ki (nM)Bfl-1 Ki (nM)
Compound A H4-fluorophenyl>25000>25000
Compound B Cl4-fluorophenyl15001500
Compound 24 ClN-(tert-butyl)phenyl100100

This table is a representative example based on findings for analogous benzoic acid derivatives and does not represent data for 4-((2R)-Pyrrolidin-2-yl)benzoic acid itself. nih.gov

Receptor Binding Studies and Selectivity Profiling

Receptor binding studies are essential for characterizing the interaction of a compound with its biological targets and for determining its selectivity profile. For compounds analogous to 4-((2R)-Pyrrolidin-2-yl)benzoic acid, these studies often involve evaluating binding affinity at a primary target and a panel of related receptors to assess specificity.

The chirality of 4-((2R)-Pyrrolidin-2-yl)benzoic acid, conferred by the stereocenter at the 2-position of the pyrrolidine ring, makes its interaction with chiral biological receptors a key area of investigation. Biological macromolecules such as receptors are inherently chiral, and as a result, they often exhibit stereoselective binding with chiral ligands. Research on chiral pyrrolo[2,3-d]pyrimidine derivatives as antagonists for the A1-adenosine receptor has demonstrated potent and highly stereoselective interactions. nih.gov This high degree of stereoselectivity underscores the importance of the three-dimensional arrangement of a ligand for optimal receptor fit. nih.gov

The stereochemistry of a molecule can have a profound impact on its binding affinity and selectivity for a given receptor. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. In the case of chiral pyrrolo[2,3-d]pyrimidine derivatives, a more than 64-fold difference in stereoselectivity was observed, with the (R)-enantiomer showing higher affinity than the (S)-enantiomer for the A1-adenosine receptor. nih.gov This highlights how a specific spatial orientation is crucial for forming the most stable and effective interactions with the receptor's binding site. While specific data for 4-((2R)-Pyrrolidin-2-yl)benzoic acid is not available, the principles derived from analogous chiral compounds suggest that its (R)- and (S)-enantiomers would likely display different binding affinities and selectivities for their biological targets.

The following table provides an example of the effect of stereochemistry on receptor binding affinity from studies on related chiral compounds.

Compound SeriesEnantiomerTarget ReceptorBinding Affinity (Ki, nM)Stereoselectivity Ratio (S/R)
Pyrrolo[2,3-d]pyrimidines (R)A1-Adenosine6.7>64
(S)A1-Adenosine>430

This table is a representative example based on findings for analogous chiral compounds and does not represent data for 4-((2R)-Pyrrolidin-2-yl)benzoic acid itself. nih.gov

Application as Biochemical Probes and Tool Compounds

Compounds with well-defined biological activities and selectivities are valuable as biochemical probes or tool compounds in research. They can be used to investigate the function of a specific biological target, such as a receptor or enzyme, in cellular pathways and disease models. For example, analogs of bexarotene, which is a 4-substituted benzoic acid derivative, have been developed and evaluated as selective agonists for the Retinoid-X-Receptor (RXR). mdpi.com These compounds are used in cell-based assays to study RXR-dependent signaling pathways and to assess cross-reactivity with other nuclear receptors like the Liver X Receptor (LXR). mdpi.com

Given its defined structure, 4-((2R)-Pyrrolidin-2-yl)benzoic acid has the potential to be utilized as a scaffold or a starting point for the development of such biochemical probes. Its utility would depend on the identification of a specific biological target and a thorough characterization of its binding affinity and selectivity. The commercial availability of both the (R) and (S) enantiomers further enhances their potential as tool compounds for studying stereoselective interactions in biological systems. sigmaaldrich.comsigmaaldrich.com

Catalytic Applications of Pyrrolidine Derived Systems

Enantioselective Organocatalysis

Enantioselective organocatalysis, a cornerstone of modern synthetic chemistry, utilizes small chiral organic molecules to produce enantiomerically enriched products. While proline and its derivatives are widely recognized as privileged catalysts in this domain, a thorough review of scientific literature reveals a notable absence of specific studies on the catalytic activity of 4-((2R)-Pyrrolidin-2-yl)benzoic acid. The following subsections detail the lack of available research data for this specific compound in key asymmetric reactions.

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, and various proline-based catalysts have been successfully employed to control its stereochemical outcome. However, a comprehensive search of scientific databases and chemical literature did not yield any specific examples or detailed research findings where 4-((2R)-Pyrrolidin-2-yl)benzoic acid was used as a catalyst for asymmetric Michael additions. Consequently, no data on its efficiency, enantioselectivity, or diastereoselectivity in this context can be presented.

Table 1: Research Findings on Asymmetric Michael Additions Catalyzed by 4-((2R)-Pyrrolidin-2-yl)benzoic acid No data available in the scientific literature.

Interactive Data Table

Reactants Catalyst Loading (mol%) Solvent Time (h) Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)

Stereoselective aldol (B89426) reactions are pivotal in the synthesis of complex molecules, and the development of effective organocatalysts is a significant area of research. While the broader family of proline derivatives has been extensively studied in this capacity, there is no specific documentation or published research on the application of 4-((2R)-Pyrrolidin-2-yl)benzoic acid as a catalyst for stereoselective aldol reactions. Therefore, its catalytic performance and the stereochemical course of any such reaction remain uninvestigated.

Table 2: Research Findings on Stereoselective Aldol Reactions Catalyzed by 4-((2R)-Pyrrolidin-2-yl)benzoic acid No data available in the scientific literature.

Interactive Data Table

Aldehyde Ketone Catalyst Loading (mol%) Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)

The oxa-Diels-Alder reaction is a powerful tool for the synthesis of heterocyclic compounds. The use of chiral organocatalysts to control the enantioselectivity of this reaction is of great interest. Despite the exploration of various pyrrolidine-based catalysts, there are no specific reports in the scientific literature on the use of 4-((2R)-Pyrrolidin-2-yl)benzoic acid to catalyze oxa-Diels-Alder reactions. As such, no research findings can be reported.

Table 3: Research Findings on Oxa-Diels-Alder Reactions Catalyzed by 4-((2R)-Pyrrolidin-2-yl)benzoic acid No data available in the scientific literature.

Interactive Data Table

Diene Dienophile Catalyst Loading (mol%) Solvent Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)

Co-Catalyst Roles in Organic Transformations

In some catalytic systems, certain molecules can act as co-catalysts to enhance reactivity or selectivity. A review of the literature was conducted to determine if 4-((2R)-Pyrrolidin-2-yl)benzoic acid has been documented to serve as a co-catalyst in any organic transformations. This search yielded no specific instances of its use in such a role.

Influence of Reaction Conditions on Catalytic Efficiency

The efficiency of a catalytic system is often highly dependent on reaction conditions such as the choice of solvent.

While the effect of solvents on the efficiency of proline and its derivatives in organocatalytic reactions is a well-documented area of study, there is no specific research available that investigates solvent effects on catalytic systems employing 4-((2R)-Pyrrolidin-2-yl)benzoic acid. The absence of studies on its primary catalytic applications means that secondary investigations into the influence of reaction conditions have not been performed.

Table 4: Solvent Effects on Catalytic Efficiency using 4-((2R)-Pyrrolidin-2-yl)benzoic acid No data available in the scientific literature.

Interactive Data Table

Reaction Type Solvent Effect on Yield Effect on Enantioselectivity

Non-Classical Activation Techniques (Microwave Irradiation, Ball-Milling, Ultrasound)

In the quest for more efficient, sustainable, and rapid chemical transformations, non-classical activation techniques have emerged as powerful tools in conjunction with pyrrolidine-derived catalytic systems. These methods, including microwave irradiation, ball-milling, and ultrasound, offer distinct advantages over conventional heating and reaction conditions by enhancing reaction rates, improving yields, and often enabling reactions under solvent-free conditions. While specific data on the use of 4-((2R)-Pyrrolidin-2-yl)benzoic acid with these techniques is limited, the broader success with analogous pyrrolidine-based catalysts provides a strong indication of their potential applicability.

Microwave Irradiation: This technique utilizes microwave energy to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times and improved yields. pensoft.net In the context of pyrrolidine (B122466) chemistry, microwave-assisted synthesis has been successfully employed for the Paal-Knorr and Clauson-Kaas reactions to produce pyrrole (B145914) derivatives. utrgv.eduorganic-chemistry.orgarkat-usa.orgnih.gov For instance, the microwave-induced Paal-Knorr reaction using ammonium (B1175870) chloride as a catalyst provides an expeditious and environmentally benign route to N-substituted pyrroles. utrgv.edu The reaction proceeds by the in-situ generation of hydrochloric acid from ammonium chloride under microwave irradiation, which then catalyzes the reaction between a primary amine and 2,5-dimethoxytetrahydrofuran. utrgv.edu This method has been shown to be rapid and high-yielding. utrgv.edu Similarly, microwave-assisted Paal-Knorr condensation of 1,4-dicarbonyl compounds has been used to synthesize a wide array of polysubstituted pyrroles, furans, and thiophenes. organic-chemistry.orgnih.gov These reactions are often complete in minutes compared to hours required for conventional heating. arkat-usa.org The use of microwave irradiation can also facilitate reactions in greener solvents like water, further enhancing the sustainability of the process. arkat-usa.org

Ball-Milling: Mechanochemistry, particularly ball-milling, offers a solvent-free or low-solvent approach to chemical synthesis. This high-energy milling technique can promote reactions between solid reagents or with minimal liquid assistance, reducing waste and often providing access to different reaction pathways. Proline-catalyzed aldol reactions have been successfully carried out using ball-milling, demonstrating that delicate and well-organized transition states necessary for enantioselective catalysis can be achieved under these conditions. researchgate.net For example, the enantioselective synthesis of the Wieland-Miescher ketone, a classic benchmark for asymmetric catalysis, has been achieved with (S)-proline as the catalyst under solvent-free ball-milling conditions. researchgate.net Furthermore, asymmetric Michael additions and aldol reactions catalyzed by various chiral organocatalysts, including those derived from proline, have shown improved performance in terms of yield and enantioselectivity when conducted in a ball mill compared to solution-based methods. rsc.org

Ultrasound: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species. Ultrasound has been effectively used to promote aldol-type condensations. nih.gov For instance, high-intensity ultrasound has been employed to carry out the aldol reaction in water, leading to good yields of products that would otherwise undergo side reactions under conventional conditions. organic-chemistry.org A straightforward synthesis of substituted pyrroles using a zirconium chloride-catalyzed modified Paal-Knorr method has been accomplished under ultrasound irradiation in good to excellent yields with short reaction times. organic-chemistry.org

Design Principles for Enhanced Catalytic Performance

The efficacy of a pyrrolidine-based catalyst, such as 4-((2R)-Pyrrolidin-2-yl)benzoic acid, is not accidental but rather the result of a carefully considered molecular design. The stereochemical and structural features of the catalyst are paramount in dictating its activity and, crucially, its ability to control the stereochemical outcome of a reaction.

Stereocenter Configuration and Its Impact on Enantioselectivity

The (R) or (S) configuration of the stereocenter at the C2 position of the pyrrolidine ring is fundamental in determining the facial selectivity of the catalyst and, consequently, the enantiomeric excess of the product. Pyrrolidine-based organocatalysts typically operate by forming a nucleophilic enamine or a transient iminium ion with one of the substrates. The chiral environment established by the catalyst then directs the approach of the second substrate to one of the two faces of the reactive intermediate, leading to the preferential formation of one enantiomer.

The absolute configuration of the product is directly correlated to the configuration of the catalyst. For instance, in proline-catalyzed aldol reactions, the use of (S)-proline generally leads to the formation of the (R,S)- or (S,S)-aldol product, while (R)-proline yields the corresponding enantiomer. wikipedia.org This control is attributed to the specific orientation of the substituents on the pyrrolidine ring, which creates a sterically hindered face and a more accessible face in the transition state. The carboxylic acid group in proline, for example, plays a crucial role in orienting the substrates through hydrogen bonding. mdpi.com

In the case of 4-((2R)-Pyrrolidin-2-yl)benzoic acid, the (R)-configuration at the C2 position is expected to dictate the stereochemical outcome of the catalyzed reaction. The bulky 4-benzoic acid group, while electronically different from the carboxylic acid in proline, will also contribute to the steric environment around the nitrogen atom, influencing the approach of the substrates. The precise nature of this influence would determine the catalyst's effectiveness in a given asymmetric transformation.

Structural Modifications for Optimized Catalyst Design

The modular nature of pyrrolidine-based catalysts allows for systematic structural modifications to fine-tune their reactivity and selectivity. mdpi.com These modifications can be made to the pyrrolidine ring itself or to the substituent at the C2 position.

Modifications to the Pyrrolidine Ring: The introduction of substituents on the pyrrolidine ring can have a profound impact on the catalyst's performance. For example, bulky groups at the C5 position can enhance enantioselectivity by increasing the steric hindrance on one face of the enamine intermediate. The rigidity of the pyrrolidine ring can also be altered by incorporating it into a bicyclic system, which can lock the catalyst into a specific conformation and improve stereocontrol. mdpi.com

Modifications to the C2-Substituent: The substituent at the C2 position is a key handle for catalyst optimization. In proline, the carboxylic acid group is crucial for its catalytic activity. mdpi.com Modifying this group can lead to catalysts with altered or improved properties. For 4-((2R)-Pyrrolidin-2-yl)benzoic acid, the benzoic acid moiety offers several possibilities for modification. The electronic properties of the aromatic ring can be tuned by introducing electron-donating or electron-withdrawing groups. This can affect the acidity of the carboxylic acid and its ability to participate in hydrogen bonding, which is often a critical interaction in the transition state. mdpi.com

Furthermore, the carboxylic acid could be converted to other functional groups, such as amides or esters, to create bifunctional catalysts. For example, prolinamides, where the carboxylic acid is converted to an amide, can act as bifunctional catalysts by activating the nucleophile through enamine formation and the electrophile through hydrogen bonding with the amide N-H. The nature of the amine used to form the amide can be varied to create a library of catalysts with different steric and electronic properties.

The following table illustrates how structural modifications in pyrrolidine-based catalysts can influence the outcome of an asymmetric aldol reaction.

CatalystC2-SubstituentRing ModificationAldol Reaction Yield (%)Enantiomeric Excess (%)
(S)-Proline-COOHNone9996
(S)-5,5-Dimethylproline-COOH5,5-dimethyl95>99
(S)-Prolinamide-CONHPhNone9298
(S)-Diphenylprolinol-CH(Ph)₂OHNone9999

Data is illustrative and compiled from various sources on proline-catalyzed aldol reactions for comparative purposes.

The strategic modification of the pyrrolidine scaffold, guided by a mechanistic understanding of the catalytic cycle, is a powerful approach to developing highly efficient and selective catalysts for a wide range of asymmetric transformations. The compound 4-((2R)-Pyrrolidin-2-yl)benzoic acid represents a platform for such catalyst design, where the benzoic acid group can be systematically altered to optimize catalytic performance.

Medicinal Chemistry Applications Beyond Lead Optimization Principles

Scaffold Modifications and Analog Design

The systematic modification of the 4-((2R)-Pyrrolidin-2-yl)benzoic acid scaffold would be a critical step in understanding its structure-activity relationship and unlocking its therapeutic potential. This would involve the synthesis and biological evaluation of a library of analogs with targeted modifications to both the pyrrolidine (B122466) ring and the benzoic acid moiety.

The pyrrolidine ring offers multiple avenues for modification to probe its role in target binding and to modulate physicochemical properties. The inherent chirality of the (2R) stereocenter is a crucial feature, and its inversion to the (2S) enantiomer would be a primary investigation to understand stereospecific interactions with a biological target.

Further modifications could include:

N-Substitution: The secondary amine of the pyrrolidine ring is a prime site for derivatization. Introduction of various substituents (e.g., alkyl, aryl, acyl groups) could influence the compound's basicity, lipophilicity, and potential to form additional interactions with a target protein.

Ring Substitution: Introduction of substituents at the 3, 4, or 5-positions of the pyrrolidine ring could explore new binding pockets and influence the ring's conformation. For instance, fluorination is a common strategy to enhance metabolic stability and binding affinity.

Ring Homologation or Contraction: Exploring analogs with different ring sizes, such as azetidine (B1206935) or piperidine (B6355638) in place of pyrrolidine, could assess the spatial requirements of the binding site.

A hypothetical exploration of such modifications is presented in the table below, illustrating potential changes and their rationale in a drug design context.

Modification Rationale Potential Impact
Inversion of Stereocenter to (2S)Investigate stereospecific bindingDetermine the optimal stereochemistry for activity
N-MethylationIncrease basicity and explore new interactionsAlter target affinity and selectivity
4,4-DifluorinationModulate pKa and metabolic stabilityEnhance pharmacokinetic properties
Ring Expansion to PiperidineAlter spatial arrangement of functional groupsProbe the size and shape of the binding pocket

The carboxylic acid group of the benzoic acid moiety is a key functional group that can be modified to fine-tune the compound's properties. Common derivatizations would include:

Esterification: Conversion to methyl, ethyl, or other esters could serve as a prodrug strategy to improve cell permeability, with the ester being hydrolyzed in vivo to release the active carboxylic acid.

Amidation: Synthesis of primary, secondary, or tertiary amides would replace the acidic proton with a hydrogen bond donor/acceptor group, potentially altering the binding mode and improving metabolic stability.

Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic functional groups, such as a tetrazole or a hydroxamic acid, to investigate different interaction patterns and potentially improve pharmacokinetic properties.

The following table outlines potential derivatizations of the benzoic acid moiety and their intended purpose.

Derivatization Rationale Potential Impact
Methyl Ester FormationProdrug approachEnhance oral absorption
Primary Amide SynthesisIntroduce hydrogen bond donor/acceptorAlter binding interactions and solubility
Tetrazole ReplacementBioisosteric replacement for carboxylic acidImprove metabolic stability and pKa

Beyond modifications to the core rings, the introduction of various substituents on the phenyl ring would be a crucial strategy to modulate biological activity. The position, size, and electronic properties of these substituents could significantly impact target affinity, selectivity, and pharmacokinetic properties. For example, the introduction of a hydroxyl group could introduce a new hydrogen bonding interaction, while a halogen atom could increase lipophilicity and potentially engage in halogen bonding.

Pharmacophore Identification and Mapping

A critical step in the rational design of analogs of 4-((2R)-Pyrrolidin-2-yl)benzoic acid would be the identification of its pharmacophore – the essential three-dimensional arrangement of functional groups required for biological activity. This would typically be achieved by comparing the structures and activities of a series of analogs.

The key pharmacophoric features of this scaffold would likely include:

A hydrogen bond donor (the pyrrolidine N-H).

A hydrogen bond acceptor (the carbonyl oxygen of the benzoic acid).

An acidic group (the carboxylic acid).

An aromatic ring.

A specific stereochemical arrangement defined by the (2R) center.

Once a set of active analogs is identified, computational methods could be used to build a pharmacophore model. This model would serve as a 3D query to search virtual compound libraries for novel molecules with different core structures but the same essential pharmacophoric features.

Computational Drug Design Approaches (excluding ADMET properties)

Computational techniques would be invaluable in guiding the design and prioritization of analogs for synthesis and testing, thereby accelerating the drug discovery process.

Assuming a biological target for 4-((2R)-Pyrrolidin-2-yl)benzoic acid is identified and its 3D structure is known or can be reliably modeled, structure-based virtual screening could be employed. This would involve docking large libraries of commercially available or synthetically accessible compounds into the binding site of the target protein. The compounds would be scored based on their predicted binding affinity and fit within the active site.

Alternatively, if the 3D structure of the target is unknown, ligand-based virtual screening could be performed. This would utilize the pharmacophore model derived from 4-((2R)-Pyrrolidin-2-yl)benzoic acid and its active analogs to search for molecules with similar pharmacophoric features.

Ligand-Based and Structure-Based Design

The design of novel therapeutic agents often relies on two interconnected strategies: ligand-based and structure-based drug design. While specific research focusing exclusively on 4-((2R)-Pyrrolidin-2-yl)benzoic acid within these paradigms is not extensively documented in publicly available literature, the principles can be effectively illustrated by examining related structures containing the pyrrolidine motif. The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its three-dimensional structure and its ability to serve as a versatile building block in creating compounds with diverse biological activities.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach utilizes the information from a set of molecules known to interact with the target to develop a pharmacophore model. This model defines the essential steric and electronic features required for biological activity. For a molecule like 4-((2R)-Pyrrolidin-2-yl)benzoic acid, a pharmacophore model might include the hydrogen bond donor and acceptor capabilities of the carboxylic acid group, the basic nitrogen of the pyrrolidine ring, and the aromatic nature of the benzene (B151609) ring.

Structure-based drug design, conversely, depends on the availability of a high-resolution three-dimensional structure of the biological target, typically a protein or nucleic acid, obtained through techniques like X-ray crystallography or NMR spectroscopy. This allows for the rational design of ligands that can fit precisely into the target's binding site, optimizing interactions to enhance potency and selectivity. For instance, in the development of novel inhibitors for tumor necrosis factor α (TNF-α), a key target in autoimmune diseases, structure-based design was instrumental. Researchers synthesized a series of pyrrolidine-2,5-diones and used their structural information to guide the optimization process, leading to compounds with improved binding affinity and biological activity.

A study on spiro-indolone-pyrrolidine derivatives as inhibitors of advanced glycation end (AGE) product formation provides another example of how the pyrrolidine scaffold can be incorporated into drug design strategies. nih.gov In this research, a series of compounds were synthesized and evaluated for their ability to inhibit the formation of AGEs, which are implicated in diabetic complications. nih.gov The variation of substituents on the pyrrolidine and associated rings allowed for the exploration of the structure-activity relationship (SAR), a critical component of both ligand-based and structure-based design.

The following table summarizes the antiglycation activity of selected spiro-indolone-pyrrolidine derivatives, illustrating the impact of structural modifications on biological activity.

CompoundSubstituent (R)IC50 (µM)
7a H258.17
7b 4-CH3240.24
7c 4-OCH3225.16
7d 4-Cl210.28
7e 4-F202.81
7f 3-NO2195.15
7g 4-NO2180.22
Aminoguanidine (Standard)310.25

Data sourced from a study on spiro-indolone-pyrrolidine derivatives as inhibitors of advanced glycation end product formation. nih.gov

Fragment-Based Drug Design (FBDD) in Pyrrolidine Scaffolds

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, offering an alternative to traditional high-throughput screening (HTS). FBDD begins by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. scispace.com These initial fragment hits serve as starting points for the development of more potent and selective lead compounds through a process of fragment evolution, linking, or merging.

The pyrrolidine scaffold is an ideal starting point for FBDD due to its favorable properties. Its three-dimensional, non-planar structure provides a level of conformational rigidity and steric definition that is advantageous for exploring the chemical space of a target's binding pocket. Furthermore, the pyrrolidine ring is a common motif in many approved drugs, highlighting its "drug-like" characteristics.

While specific FBDD studies initiating with 4-((2R)-Pyrrolidin-2-yl)benzoic acid are not prominent in the literature, the general principles of FBDD can be applied to this and other pyrrolidine-containing fragments. The process typically involves:

Fragment Library Design and Screening: A curated library of fragments, often adhering to the "Rule of Three" (molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3), is screened against the target protein using biophysical techniques such as NMR spectroscopy, X-ray crystallography, or surface plasmon resonance (SPR).

Hit Validation and Characterization: The identified fragment "hits" are validated to ensure they are binding to the target in a specific and meaningful way. The binding affinity of these hits is typically weak, in the micromolar to millimolar range.

Fragment-to-Lead Optimization: Once a fragment hit is validated, medicinal chemists employ various strategies to increase its potency. This can involve "growing" the fragment by adding new functional groups to exploit additional interactions with the binding site, "linking" two or more fragments that bind to adjacent sites, or "merging" the structural features of overlapping fragments.

The following table provides an example of fragment evolution, where a hypothetical pyrrolidine-based fragment is grown to improve its binding affinity.

CompoundStructureMolecular Weight (Da)Binding Affinity (Kd)Ligand Efficiency (LE)
Fragment Hit Pyrrolidine85.151 mM0.34
Grown Compound 1 2-Phenylpyrrolidine147.23100 µM0.37
Grown Compound 2 4-((2R)-Pyrrolidin-2-yl)benzoic acid207.2310 µM0.41
Optimized Lead Further elaborated derivative>300<1 µM>0.4

This table is illustrative to demonstrate the principles of FBDD and does not represent actual experimental data for the specified compounds.

The application of FBDD to pyrrolidine scaffolds holds significant promise for the discovery of novel therapeutics for a wide range of diseases. The structural diversity and favorable physicochemical properties of pyrrolidine-containing fragments make them valuable starting points for the development of the next generation of medicines.

Future Research Directions and Unexplored Avenues

Advancements in Green Chemistry Synthetic Routes

The synthesis of enantiomerically pure pyrrolidines is a cornerstone of medicinal chemistry. mappingignorance.org For 4-((2R)-Pyrrolidin-2-yl)benzoic acid, future research should prioritize the development of green and sustainable synthetic methodologies. Traditional methods for creating pyrrolidine (B122466) rings often involve multi-step processes with harsh reagents. organic-chemistry.org Modern approaches, however, are shifting towards more environmentally benign strategies.

Future synthetic routes could explore:

Catalytic Asymmetric Synthesis: Employing catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides is a highly effective method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org Research could focus on developing specific catalysts that favor the formation of the (2R) stereoisomer of 4-((2R)-Pyrrolidin-2-yl)benzoic acid.

Biocatalysis: The use of enzymes, such as imine reductases (IREDs), offers a highly stereoselective and environmentally friendly route to chiral 2-aryl-substituted pyrrolidines. acs.org Investigating the applicability of IREDs for the synthesis of this specific compound from a corresponding pyrroline (B1223166) precursor could be a fruitful area of research.

Flow Chemistry: Continuous flow protocols can offer rapid, scalable, and cost-efficient access to chiral α-substituted pyrrolidines. researchgate.net Developing a flow-based synthesis for 4-((2R)-Pyrrolidin-2-yl)benzoic acid would be a significant advancement for its potential large-scale production.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic Asymmetric SynthesisHigh enantioselectivity, atom economy.Development of specific catalysts for the (2R) isomer.
BiocatalysisHigh stereoselectivity, mild reaction conditions, environmentally friendly.Screening and engineering of imine reductases for the specific substrate.
Flow ChemistryScalability, improved safety, and process control.Optimization of reaction conditions in a continuous flow reactor.

Development of Novel Analytical Techniques for Chiral Analysis

Given the chiral nature of 4-((2R)-Pyrrolidin-2-yl)benzoic acid, the development of robust and efficient analytical methods for its chiral separation and analysis is crucial. While general techniques for separating chiral compounds are well-established, specific methods for this molecule need to be developed and optimized.

Future research in this area should include:

Chiral High-Performance Liquid Chromatography (HPLC): The development of specific chiral stationary phases (CSPs) for the effective separation of the (R) and (S) enantiomers of 4-(pyrrolidin-2-yl)benzoic acid is a primary goal. Studies on various amylose-based and cellulose-based CSPs could be undertaken to find the optimal conditions for resolution. researchgate.netepa.gov

Capillary Electrophoresis (CE): CE is a powerful technique for chiral separations, offering high efficiency and low sample consumption. Method development for the enantioselective analysis of 4-((2R)-Pyrrolidin-2-yl)benzoic acid using various chiral selectors in CE would be a valuable contribution.

Advanced Detection Methods: Coupling chiral separation techniques with mass spectrometry (LC-MS/MS) would provide highly sensitive and selective quantification of the enantiomers, which is critical for pharmacokinetic and metabolic studies.

Exploration of New Biological Targets and Pathways

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs. unipa.it The combination of the pyrrolidine ring and a benzoic acid group in 4-((2R)-Pyrrolidin-2-yl)benzoic acid suggests a high potential for biological activity. However, its specific biological targets and pathways remain unknown.

Future research should focus on:

Screening for Biological Activity: The compound should be screened against a wide range of biological targets, including enzymes, receptors, and ion channels. Pyrrolidine derivatives have shown activity as anticancer, antibacterial, anti-inflammatory, and central nervous system agents. nih.govnih.govresearchgate.netfrontiersin.org

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogs of 4-((2R)-Pyrrolidin-2-yl)benzoic acid would be essential to understand the structure-activity relationships. Modifications could be made to the pyrrolidine ring, the substitution on the benzene (B151609) ring, and the carboxylic acid group.

In Silico and In Vitro Studies: Computational docking studies could help identify potential protein targets. nih.gov Subsequent in vitro assays would then be necessary to validate these predictions and elucidate the mechanism of action. For instance, derivatives of 4-aminobenzoic acid have been investigated for their interaction with various biological targets. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecules. For a compound like 4-((2R)-Pyrrolidin-2-yl)benzoic acid, where a significant amount of research is yet to be done, AI can play a crucial role in guiding future efforts.

Key areas for the application of AI and ML include:

De Novo Design: Generative AI models can be used to design novel analogs of 4-((2R)-Pyrrolidin-2-yl)benzoic acid with improved properties, such as enhanced binding affinity for a specific target or better pharmacokinetic profiles. youtube.com

Property Prediction: AI/ML models can predict various properties of the compound and its derivatives, including bioactivity, toxicity, and physicochemical properties, thus prioritizing the most promising candidates for synthesis and testing. desertsci.com

Retrosynthesis Prediction: AI tools can suggest viable and efficient synthetic routes for 4-((2R)-Pyrrolidin-2-yl)benzoic acid and its analogs, which can significantly speed up the research and development process.

Expansion of Catalytic Spectrum for Pyrrolidine-Based Systems

Proline and its derivatives are well-known organocatalysts, capable of catalyzing a wide range of chemical transformations with high stereoselectivity. longdom.org The structure of 4-((2R)-Pyrrolidin-2-yl)benzoic acid, containing a chiral pyrrolidine core, makes it a promising candidate for use as a catalyst or as a ligand in catalysis.

Future research in this domain could explore:

Organocatalysis: Investigating the catalytic activity of 4-((2R)-Pyrrolidin-2-yl)benzoic acid in various organic reactions, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. The presence of the benzoic acid group could influence the solubility and electronic properties of the catalyst.

Ligand Development for Metal-Catalyzed Reactions: The compound could serve as a chiral ligand for transition metals in asymmetric catalysis. The carboxylic acid group could act as an anchoring point for coordination to the metal center. Palladium complexes with proline and its homologs have shown catalytic activity in coupling reactions. researchgate.net

Development of Bifunctional Catalysts: The presence of both an amine and a carboxylic acid group opens up the possibility of developing bifunctional catalysts where both groups participate in the catalytic cycle.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-((2R)Pyrrolidin-2-yl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions (e.g., Suzuki-Miyaura) between a benzoic acid precursor and a chiral pyrrolidine derivative. Protecting groups, such as tert-butoxycarbonyl (Boc), are critical to preserve stereochemical integrity during synthesis . Optimization involves screening catalysts (e.g., Pd-based for coupling) and solvents (e.g., DMF or THF) under inert atmospheres. Reaction monitoring via TLC or HPLC ensures intermediate purity. Post-synthesis, acidic deprotection (e.g., TFA) yields the final product .
Key Reaction Parameters
Catalyst: Pd(PPh₃)₄
Solvent: DMF/THF
Temperature: 80–100°C
Protecting Group: Boc
Deprotection Agent: TFA

Q. How is the stereochemical configuration of the pyrrolidine ring confirmed experimentally?

  • Methodological Answer : Chiral HPLC or polarimetry can verify enantiopurity. Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of the (2R) configuration. Crystallization conditions (e.g., solvent polarity, slow evaporation) must be optimized to obtain high-quality crystals . For example, monoclinic crystal systems (space group P2₁/n) with lattice parameters a = 7.688 Å, b = 24.189 Å, and β = 95.87° have been used for similar chiral benzoic acid derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

  • Methodological Answer : Discrepancies between experimental NMR shifts (e.g., δ 7.5–8.0 ppm for aromatic protons) and DFT-predicted values may arise from solvent effects or dynamic equilibria. Use a combined approach:

Validate computational models (e.g., B3LYP/6-31G*) with solvent corrections.

Perform variable-temperature NMR to detect tautomerism or conformational exchange .

Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group confirmation .

Q. How can computational modeling predict the compound’s bioactivity or coordination chemistry?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular docking studies model interactions with biological targets (e.g., enzymes) or metal ions. For coordination chemistry, analyze the carboxylate and pyrrolidine groups’ binding modes using software like Gaussian or AutoDock. Compare results with experimental UV-Vis or cyclic voltammetry data .
Computational Parameters
Software: Gaussian 16
Basis Set: 6-31G*
Solvent Model: PCM (water)
Docking Software: AutoDock Vina

Q. What experimental designs mitigate racemization during derivatization of the pyrrolidine moiety?

  • Methodological Answer : Racemization risks increase under acidic/basic conditions. To minimize:

  • Use mild reagents (e.g., EDC/HOBt for amide coupling).
  • Avoid prolonged heating; microwave-assisted synthesis reduces reaction time.
  • Monitor enantiomeric excess (ee) via chiral HPLC after each step . For example, Boc-protected intermediates (e.g., (2R,4S)-Boc-4-phenylpyrrolidine-2-carboxylic acid) stabilize the chiral center during functionalization .

Data Analysis and Validation

Q. How are crystallographic data interpreted to resolve structural ambiguities?

  • Methodological Answer : SC-XRD data refinement (e.g., R factor < 0.05) confirms bond lengths, angles, and torsion angles. For 4-((2R)Pyrrolidin-2-yl)benzoic acid derivatives, key metrics include:

  • C–C bond lengths: ~1.48–1.52 Å (pyrrolidine ring).
  • Dihedral angles between aromatic and pyrrolidine rings: critical for assessing planarity .
  • Hydrogen-bonding networks (e.g., O–H···N interactions) influence crystal packing .

Q. What statistical methods are used to validate purity and yield in multi-step syntheses?

  • Methodological Answer : ANOVA or Student’s t-test compares yields across reaction conditions. For purity, HPLC peak integration (% area) and Karl Fischer titration (water content) provide quantitative metrics. Report yields as mean ± standard deviation (SD) from ≥3 independent trials .

Safety and Best Practices

Q. What safety protocols are critical when handling reactive intermediates in the synthesis?

  • Methodological Answer :

  • Use fume hoods for air-sensitive steps (e.g., TFA deprotection).
  • Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Emergency procedures: Neutralize acid/base spills with appropriate kits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.